1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles, including “this compound”, consists of a 5-membered ring with three carbon atoms and two nitrogen atoms . More specific structural details about this compound could not be found in the available resources.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Scientific Research Applications
Antibacterial Activity
- A study outlined the design, synthesis, and evaluation of antibacterial activity of derivatives related to 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole. Novel compounds were synthesized and showed promising antibacterial properties, suggesting potential applications in developing new antibacterial agents (Prasad, 2021).
Structural Characterization
- Another research focused on the synthesis and crystal structure analysis of a related compound, highlighting its triclinic system and providing a detailed structural characterization. This study contributes to the understanding of the molecular structure and potential interactions of such compounds (Li et al., 2009).
Heterocyclic Chemistry
- There has been exploration into the synthesis of pyrazolo and triazine derivatives from related compounds, indicating the versatility of this chemical scaffold in creating a diverse range of heterocyclic compounds with possible pharmacological activities (Rateb, 2014).
Facile Synthesis Techniques
- Research has also focused on developing facile synthesis techniques for creating libraries of imidazo[1,2-b]pyrazole derivatives. These methodologies offer efficient routes for generating compounds that could be tested for various biological activities, demonstrating the compound's utility in synthetic chemistry (Demjén et al., 2014).
Cytotoxicity and Utility in Heterocycles Synthesis
- A study reported on the cytotoxicity and utility of derivatives in the synthesis of new heterocycles, showing that some synthesized compounds exhibited potent cytotoxic activities. This suggests potential applications in designing anticancer agents (Hegazi et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethyl-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-2-13-3-4-14-7(13)5-6(12-14)8(9,10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXOUMPFULMJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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